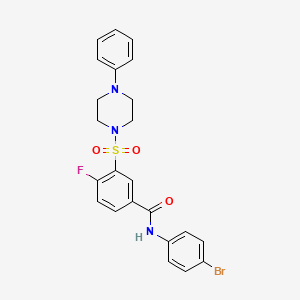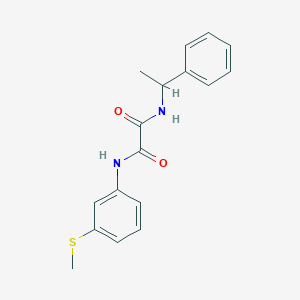![molecular formula C16H14ClN5O2 B2416114 2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-58-1](/img/structure/B2416114.png)
2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidiabetic Activity
The synthesis and biological evaluation of this compound revealed promising antidiabetic properties. Specifically, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism. Among the synthesized derivatives, compounds 4g, 4h, and 4n exhibited significant α-glucosidase inhibition activity, with IC50 values ranging from 20.12 µM to 24.92 µM . These findings suggest its potential as an antidiabetic agent.
Anticancer Potential
The compound also demonstrates potent anticancer activity against specific cell lines. Notably:
- Compounds 4c and 4o displayed potent anticancer activity against human breast cancer (MCF-7) cells (IC50 values of 2.66 µM and 2.11 µM, respectively) .
Antioxidant Properties
In addition to its antidiabetic and anticancer potential, this compound exhibits robust antioxidant activity. Compounds 4e and 4h demonstrated potent antioxidant effects, with IC50 values of 4.25 µM and 5.40 µM, respectively . Antioxidants play a crucial role in protecting cells from oxidative damage and may have implications for various health conditions.
Antileishmanial and Antimalarial Activities
While not directly studied for this compound, pyrazole-bearing derivatives are known for their antileishmanial and antimalarial effects. These diseases—leishmaniasis and malaria—pose significant global health challenges. Further research could explore the potential of this compound in combating these parasitic infections .
Antibacterial and Antifungal Properties
Although not explicitly reported for this compound, related pyrazole derivatives have demonstrated antibacterial and antifungal activity . Investigating its effects against specific pathogens could be worthwhile.
Inhibition of Protein Targets
Molecular docking studies revealed that compound 13 interacts favorably with Lm-PTR1, a protein associated with leishmaniasis. Its binding pattern suggests superior antileishmanial activity . Further exploration of protein targets could unveil additional applications.
特性
IUPAC Name |
13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-11-2-3-14-19-13-4-7-20(9-12(13)16(24)22(14)8-11)15(23)10-21-6-1-5-18-21/h1-3,5-6,8H,4,7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDLXZEJBXUPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CN4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2416031.png)
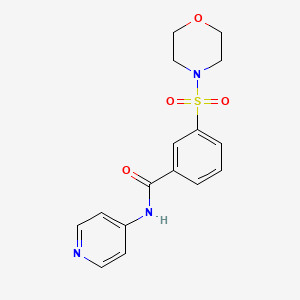


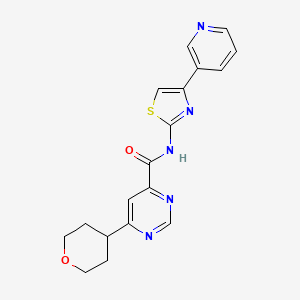
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)
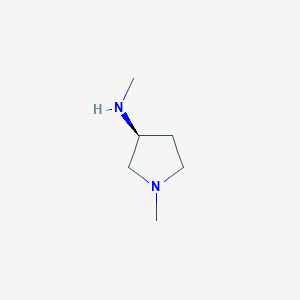
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2416042.png)
![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)


